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3'-O-Methylguanosine - 10300-27-3

3'-O-Methylguanosine

Catalog Number: EVT-1189192
CAS Number: 10300-27-3
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-O-methylguanosine is guanosine with the hydrogen on the hydroxyl at position C-3' substituted with a methyl group. It has a role as a metabolite.

Guanosine

    Relevance: Guanosine is the parent compound of 3'-O-Methylguanosine, differing only by the presence of a methyl group at the 3' position of the ribose ring in 3'-O-Methylguanosine. This methylation significantly impacts the interaction of 3'-O-Methylguanosine with enzymes compared to guanosine [, ].

2'-O-Methylguanosine

    Relevance: 2'-O-Methylguanosine is a positional isomer of 3'-O-Methylguanosine, with the methyl group located on the 2' hydroxyl group of the ribose ring instead of the 3' hydroxyl group. The distinct positions of methylation influence their interaction with enzymes and their roles in biological processes [, , ].

2-Aminoadenosine

    Relevance: 2-Aminoadenosine is a key synthetic precursor to both 2'-O-Methylguanosine and 3'-O-Methylguanosine. Selective methylation of 2-aminoadenosine, followed by enzymatic deamination, provides an efficient route to both isomers [, ].

2'-O-Methyl-2-aminoadenosine

    Relevance: 2'-O-Methyl-2-aminoadenosine is an intermediate in the synthesis of 2'-O-Methylguanosine from 2-aminoadenosine []. Enzymatic deamination of this compound yields 2'-O-Methylguanosine.

3'-O-Methyl-2-aminoadenosine

    Relevance: 3'-O-Methyl-2-aminoadenosine is an intermediate in the synthesis of 3'-O-Methylguanosine from 2-aminoadenosine []. Enzymatic deamination of this compound yields 3'-O-Methylguanosine.

Deoxyguanosine (dG)

    Relevance: Deoxyguanosine acts as a competitive inhibitor of self-splicing of the Tetrahymena rRNA precursor, a process in which guanosine plays a crucial role []. This finding highlights the importance of the 2'-hydroxyl group in guanosine for its binding and reactivity with RNA.

Dideoxyguanosine (ddG)

    Relevance: Similar to deoxyguanosine, dideoxyguanosine also acts as a competitive inhibitor of self-splicing of the Tetrahymena rRNA precursor []. The lack of both the 2'- and 3'-hydroxyl groups further diminishes its binding affinity compared to deoxyguanosine and underscores the importance of these hydroxyl groups in guanosine's interaction with RNA.

Guanosine 5'-triphosphate (GTP)

    Relevance: GTP is structurally similar to guanosine but contains a triphosphate group at the 5' position. Both GTP and its methylated derivatives, including 2'-O-Methylguanosine 5'-triphosphate and 3'-O-Methylguanosine 5'-triphosphate, interact with and affect the activity of essential enzymes involved in protein synthesis, like elongation factors Tu (EF-Tu) and G (EF-G) [].

2'-O-methylguanosine 5'-triphosphate (PPP-Me2' Guo)

    Relevance: 2'-O-methylguanosine 5'-triphosphate, along with 3'-O-Methylguanosine 5'-triphosphate and other GTP analogs, are crucial for investigating the structure-activity relationships of GTP-binding proteins involved in protein synthesis []. The distinct activity profiles of these analogs provide insights into the specific interactions between these nucleotides and the enzymes.

3'-O-methylguanosine 5'-triphosphate (PPP-Me3' Guo)

    Relevance: Like its 2'-O-methyl counterpart, 3'-O-methylguanosine 5'-triphosphate is a valuable tool for studying the detailed interactions between GTP and enzymes involved in protein synthesis []. By comparing the activities of these methylated GTP analogs, researchers can discern the influence of specific hydroxyl groups on GTP binding and function.

Guanosine 2'-monophosphate 5'-triphosphate (PPP-Guo-2'P)

    Relevance: The presence of the 2'-phosphate group in PPP-Guo-2'P significantly diminishes its ability to function as a substrate for enzymes like EF-Tu and EF-G compared to GTP and other methylated GTP analogs [].

Guanosine 3'-monophosphate 5'-triphosphate (PPP-Guo-3'P)

    Relevance: The presence of the 3'-phosphate group in PPP-Guo-3'P moderately affects its activity as a substrate for EF-Tu and EF-G compared to GTP and its methylated counterparts []. This suggests that the 3'-hydroxyl group in GTP may play a less critical role in enzyme interactions than the 2'-hydroxyl group.

Formycin A

    Relevance: Formycin A is used in the synthesis of a dinucleoside cap analog with high binding affinity for murine eIF4E(28-217), demonstrating its potential in studying translation initiation [].

9-β-D-arabinofuranosyladenine

    Relevance: Similar to Formycin A, 9-β-D-arabinofuranosyladenine is incorporated into a dinucleoside cap analog to assess its affinity for eIF4E, highlighting its potential application in translation research [].

Isoguanosine

    Relevance: Isoguanosine, like Formycin A and 9-β-D-arabinofuranosyladenine, is used to generate a dinucleoside cap analog for studying the binding affinity with eIF4E, showcasing its utility in translational control studies [].

m7GpppG

    Relevance: m7GpppG is structurally similar to the dinucleoside cap analogs synthesized using Formycin A, 9-β-D-arabinofuranosyladenine, and Isoguanosine. This similarity suggests their potential application in studying translation initiation and mRNA capping [, ].

Source and Classification

3'-O-Methylguanosine is derived from guanosine, a naturally occurring nucleoside found in RNA. Its chemical structure can be represented as C₁₁H₁₅N₅O₅, with a molecular weight of approximately 297.27 g/mol. This compound is categorized under nucleosides and is specifically recognized for its role in RNA modifications that affect the stability and translation efficiency of messenger RNA.

Synthesis Analysis

The synthesis of 3'-O-Methylguanosine can be achieved through various chemical methods. One notable approach involves the methylation of guanosine or its derivatives.

Synthesis Method

  1. Starting Material: Guanosine or N1-benzyl guanosine.
  2. Methylation Reaction:
    • Guanosine can be treated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride or potassium carbonate.
    • For example, one method involves contacting N1-benzyl guanosine with silver acetylacetonate and trimethylsulphonium hydroxide in dimethylformamide to yield N1-benzyl-2'-O-methylguanosine.
  3. Purification: The crude product is purified using chromatographic techniques to isolate 3'-O-Methylguanosine.
Molecular Structure Analysis

The molecular structure of 3'-O-Methylguanosine consists of a guanine base attached to a ribose sugar, which has a methyl group at the 3' position.

Structural Features

  • Guanine Base: Contains a fused purine ring system.
  • Ribose Sugar: A five-carbon sugar that forms part of the backbone of RNA.
  • Methyl Group: Attached to the oxygen atom at the 3' position, influencing hydrogen bonding and steric interactions.

The presence of the methyl group alters the hydrogen bonding capacity of the ribose sugar, potentially affecting how this nucleoside interacts with other biomolecules .

Chemical Reactions Analysis

3'-O-Methylguanosine can participate in several chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are essential for various biochemical pathways.
  2. Incorporation into RNA: As a modified nucleotide, it can be incorporated into RNA strands during transcription or synthesized via solid-phase oligonucleotide synthesis techniques.
  3. Reactivity with Enzymes: The modified structure may affect its recognition by enzymes such as polymerases and ribozymes, influencing catalytic activity and substrate specificity .
Mechanism of Action

The mechanism by which 3'-O-Methylguanosine exerts its effects primarily involves its incorporation into RNA molecules:

  • Stability Enhancement: The methyl modification at the 3' position increases resistance to exonucleolytic degradation, thus enhancing the stability of RNA transcripts.
  • Influence on Translation: It may also affect translation efficiency by modulating interactions with ribosomes and translation factors.

Research indicates that such modifications can lead to altered gene expression profiles due to changes in mRNA stability and translational dynamics .

Physical and Chemical Properties Analysis

3'-O-Methylguanosine exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water, which can complicate purification processes.
  • Melting Point: The melting point varies depending on purity but typically falls within standard ranges for nucleosides.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its applications in research and therapeutic contexts .

Applications

3'-O-Methylguanosine has several important applications in scientific research:

  • RNA Research: Used as a building block for synthesizing modified RNA molecules that are more stable than their unmodified counterparts.
  • Therapeutics: Investigated for potential use in developing antiviral drugs due to its ability to inhibit viral replication by modifying host cell responses.
  • Biochemical Studies: Employed in studies examining RNA structure-function relationships and the role of modifications in gene regulation.
Chemical Identity and Structural Characterization of 3'-O-Methylguanosine

Molecular Formula and Structural Isomerism: C₁₁H₁₅N₅O₅ and Ribose Methylation Patterns

3'-O-Methylguanosine is a modified ribonucleoside derivative characterized by the molecular formula C₁₁H₁₅N₅O₅ and a molecular weight of 297.27 g/mol [3] [6]. Its structure comprises a guanine base linked via a β-D-ribofuranose ring where the 3'-hydroxyl group is substituted with a methyl moiety (-OCH₃) [1]. This methylation pattern defines its identity as a positional isomer of 2'-O-methylguanosine, sharing identical atomic composition but differing in the site of methyl substitution on the ribose ring.

The methylation site profoundly influences molecular conformation and biological function. In canonical ribonucleosides, the 2'- and 3'-hydroxyl groups engage in hydrogen bonding, stabilizing the sugar pucker (typically C3'-endo or C2'-endo). 3'-O-Methylguanosine disrupts this network by replacing the 3'-OH with a methoxy group, which:

  • Eliminates hydrogen-bond donation capacity at the 3' position
  • Introduces steric and electronic effects altering ribose ring dynamics
  • Impedes phosphodiester bond formation at the 3' carbon, explaining its function as an RNA chain terminator [3]

Table 1: Fundamental Chemical Identifiers of 3'-O-Methylguanosine

PropertyValue
Systematic Name3'-O-Methylguanosine
CAS Registry Number10300-27-3
Molecular FormulaC₁₁H₁₅N₅O₅
Molecular Weight297.27 g/mol
Purity Specifications≥98% (analytical standard)

Crystallographic and Spectroscopic Analysis: X-ray Diffraction, Nuclear Magnetic Resonance, and Mass Spectrometry Data

Comprehensive spectroscopic characterization provides insights into the structural features of 3'-O-Methylguanosine:

Nuclear Magnetic Resonance Analysis:Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts attributable to the methylated ribose environment. Key ¹H and ¹³C resonances include:

  • Methyl group protons: A singlet at δ ≈ 3.40–3.45 ppm in ¹H-NMR spectra, confirming the -OCH₃ substitution [3]
  • Anomeric proton (H1'): Observed downfield (δ ≈ 5.90–6.00 ppm) due to deshielding by the guanine base
  • Ribose ring protons: Complex coupling patterns reflecting altered ring conformation post-methylation [6]

Table 2: Characteristic Nuclear Magnetic Resonance Shifts for 3'-O-Methylguanosine (DMSO-d₆)

Atom/Group¹H Shift (ppm)¹³C Shift (ppm)
H1'~5.95~88.5
H2'~4.60~72.0
H3'~3.85~81.2
3'-OCH₃~3.42~58.8
H4'~3.95~85.8
H5', H5''~3.60–3.70~61.5

Mass Spectrometric Fragmentation:Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of protonated 3'-O-Methylguanosine ([M+H]⁺ at m/z 298) shows a predominant fragmentation pathway involving neutral loss of the methylated ribose moiety (C₆H₁₂O₅, 164 Da), yielding the protonated guanine base at m/z 152 [2]. Crucially, negative-ion mode ESI-MS/MS generates diagnostic signatures:

  • Absence of neutral loss of 60 Da (C₂H₄O₂), which characterizes 3'-O-methyluridine
  • Lack of 90 Da (C₃H₆O₃) loss observed in 2'-O-methylated purines [2]These patterns enable unambiguous distinction from 2'-O-methyl regioisomers.

Crystallographic Data:While detailed X-ray diffraction analyses of 3'-O-Methylguanosine were not identified in the search results, its structural analog 2'-O-methylguanosine exhibits C3'-endo sugar puckering. Computational modeling suggests 3'-O-methylation preserves this conformation but alters electrostatic potential distribution around the glycosidic bond [7].

Comparative Analysis with 2'-O-Methylguanosine: Regiochemical Distinctions and Stability Profiles

The regioisomeric divergence between 2'- and 3'-O-methylguanosine profoundly impacts physicochemical properties and biological interactions:

Fragmentation Signatures in Mass Spectrometry:As highlighted in Section 1.2, negative-ion MS/MS provides critical regiochemical differentiation:

  • 2'-O-Methylguanosine: Exhibits neutral loss of 90 Da (C₃H₆O₃) via cleavage through the ribose ring
  • 3'-O-Methylguanosine: Lacks this 90 Da loss pathway; instead shows distinct backbone cleavages [2]This disparity arises from stereoelectronic effects governing ring-opening mechanisms in deprotonated ions.

Glycosidic Bond Stability:Protonation states significantly influence nucleoside stability. Gas-phase studies indicate:

  • Protonated 2'-O-methylguanosine: Glycosidic bond cleavage requires higher energy than its canonical guanosine counterpart due to stabilization via intramolecular hydrogen bonding involving the 2'-methoxy group
  • Protonated 3'-O-methylguanosine: Demonstrates glycosidic bond stability intermediate between 2'-O-methylguanosine and unmodified guanosine [7]The stability hierarchy follows:2'-O-methylguanosine > 3'-O-methylguanosine > guanosine (RNA) > deoxyguanosine (DNA)This trend correlates with hydrogen-bonding capacity at the 2' position—a feature absent in 3'-O-methylguanosine due to its 3'-methoxy orientation.

Table 3: Regiochemical Influence on Key Properties of Methylated Guanosine Isomers

Property2'-O-Methylguanosine3'-O-Methylguanosine
Mass Spec SignatureNeutral loss of 90 Da in MS/MS (negative ion mode)No 90 Da loss; distinct fragmentation
Glycosidic Bond Stability (Protonated Form)Highest stability (enhanced H-bonding)Moderate stability (reduced H-bonding options)
RNA Polymerase CompatibilityIncorporated into RNA with retained 2'-OH for chain extensionActs as chain terminator (blocks 3'-OH phosphorylation)
Ribose Conformational EffectsStabilizes C3'-endo puckering via 2'-O-methyl H-bondingPreferentially stabilizes C2'-endo; alters minor groove geometry

Functional Implications in Nucleic Acid Systems:The regiochemistry dictates biological functionality:

  • 2'-O-Methylation: Preserves the 3'-OH group, permitting phosphodiester bond formation in RNA. It enhances nuclease resistance and thermal stability in oligonucleotides [4]
  • 3'-O-Methylation: Eliminates the 3'-OH essential for polymerization, explaining its role as an RNA chain terminator. This modification halts RNA elongation during viral replication by competing with natural guanosine triphosphate [3]

The comparative analysis underscores that despite identical molecular formulas, these regioisomers exhibit marked differences in behavior arising from the methyl group’s position—a testament to the precision of RNA’s stereochemical requirements.

Properties

CAS Number

10300-27-3

Product Name

3'-O-Methylguanosine

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)

InChI Key

UYARPHAXAJAZLU-UHFFFAOYSA-N

SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO

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